9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(4-Fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (CAS: 853892-92-9) is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Its structure includes a 4-fluorobenzyl group at position 9 and a phenyl group at position 4 (Fig. 1). The molecular formula is C25H20FNO4, with a molecular weight of 417.4 g/mol . This compound is commercially available as an intermediate or building block for pharmaceutical research, though its specific biological activities remain underexplored in the provided evidence .
Properties
Molecular Formula |
C24H18FNO3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
9-[(4-fluorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H18FNO3/c25-18-8-6-16(7-9-18)13-26-14-21-22(28-15-26)11-10-19-20(12-23(27)29-24(19)21)17-4-2-1-3-5-17/h1-12H,13-15H2 |
InChI Key |
FQDJGCDOOKZECA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4-phenyl-2H-chromen-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the chromeno[8,7-e][1,3]oxazin-2-one core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for inflammatory disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to the suppression of inflammatory responses.
Comparison with Similar Compounds
Chromeno-oxazine derivatives share a common heterocyclic framework but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison with structurally related analogs.
Structural Features
Key Observations :
- Electron-withdrawing vs.
- Hydrophilicity : Hydroxyalkyl substituents (e.g., 2-hydroxyethyl in ) increase polarity, whereas aromatic groups (benzyl, thienyl) enhance lipophilicity.
Physical Properties
Key Observations :
- Melting Points: Fluorinated analogs (e.g., 9-(4-fluorophenyl)-2-phenyl in ) exhibit higher melting points (140–143°C) compared to non-fluorinated derivatives, likely due to stronger intermolecular interactions.
- Spectral Signatures : The 4-fluorobenzyl group in the target compound would show distinct 19F NMR shifts (~-115 ppm for para-fluorine) and characteristic splitting in 1H NMR due to fluorine coupling.
Key Variables :
- Solvent Polarity: Affects tautomer ratios (e.g., oxazinone vs. chromenone forms) .
- Substituent Reactivity : Electron-deficient aryl groups (e.g., 4-fluorophenyl) may require milder conditions to avoid side reactions.
Key Insights :
- Structural-Activity Relationships (SAR) : Bulky substituents (e.g., 4-methylbenzyl) may reduce activity compared to smaller groups (e.g., hydroxyethyl) due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
